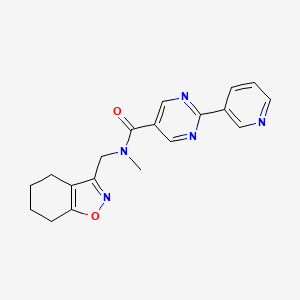![molecular formula C12H10ClF3N2O2 B5658863 2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5658863.png)
2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. For example, synthesis techniques might involve refluxing in ethanol to facilitate the condensation reactions required for pyrazole formation. These methods emphasize the importance of solvent choice, reaction conditions, and the precursors' reactivity (Asegbeloyin et al., 2014; Bonacorso et al., 2015).
Molecular Structure Analysis
Crystallography studies provide insights into the molecular structure of pyrazole derivatives, highlighting the significance of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in determining the crystal packing and stability of these compounds. The molecular geometry, including bond lengths and angles, is crucial for understanding the compound's chemical behavior (Chumakov et al., 2014).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclocondensation and substitution reactions, which are pivotal for introducing functional groups that modulate the compound's chemical properties. These reactions are essential for the development of compounds with potential applications in various fields, including medicinal chemistry and material science (Karimi-Jaberi et al., 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are influenced by the compound's molecular structure. These properties are critical for the compound's application in different domains, as they affect its stability, reactivity, and interaction with other molecules (Channar et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and redox characteristics, define the compound's behavior in chemical reactions. These properties are determined by the molecular structure and the electronic distribution within the molecule. Understanding these properties is essential for predicting the compound's reactivity and potential applications (Vafajoo et al., 2015).
Propriétés
IUPAC Name |
2-[4-[2-chloro-5-(trifluoromethoxy)phenyl]pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2O2/c13-11-2-1-9(20-12(14,15)16)5-10(11)8-6-17-18(7-8)3-4-19/h1-2,5-7,19H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCNKIVMHADNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C2=CN(N=C2)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5658785.png)

![5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5658798.png)
![(1S*,5R*)-6-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658808.png)
![1-(2-{3-[(methylsulfonyl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5658810.png)

![1-[2-(ethylamino)-2-oxoethyl]-N-(3'-methoxybiphenyl-3-yl)piperidine-2-carboxamide](/img/structure/B5658814.png)

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5658818.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5658834.png)

![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione](/img/structure/B5658838.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B5658860.png)